molecular formula C23H16Cl2N2O2 B2410102 (2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide CAS No. 1327169-62-9

(2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Cat. No.: B2410102
CAS No.: 1327169-62-9
M. Wt: 423.29
InChI Key: MKKRSRYKESFWBN-VYIQYICTSA-N
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Description

The compound (2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is a synthetic organic molecule characterized by its chromene core structure. This compound is notable for its potential applications in medicinal chemistry due to its unique structural features, which include a chromene ring, imino group, and carboxamide functionality. These structural elements contribute to its biological activity and make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide typically involves a multi-step process:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an aldehyde under acidic or basic conditions.

    Introduction of the Imino Group: The imino group is introduced by reacting the chromene derivative with an appropriate amine, such as 2-chloro-4-methylaniline, under dehydrating conditions to form the imine linkage.

    Carboxamide Formation: The final step involves the reaction of the imine intermediate with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the chromene ring, leading to the formation of quinone derivatives.

    Reduction: Reduction of the imino group can yield the corresponding amine derivative.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like nitric acid for nitration or bromine for halogenation are employed under controlled conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro or halogenated derivatives, depending on the specific reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medicinal research, (2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent due to its ability to interact with specific biological targets.

Industry

In the industrial sector, this compound could be used in the development of new pharmaceuticals or as a precursor in the synthesis of other biologically active molecules.

Mechanism of Action

The mechanism of action of (2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The imino and carboxamide groups are crucial for binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as anti-inflammatory or anticancer activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(2-chlorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide

Uniqueness

Compared to similar compounds, (2Z)-2-[(2-chloro-4-methylphenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide is unique due to the presence of both chloro and methyl substituents on the phenyl ring. These substituents can significantly influence the compound’s reactivity and biological activity, making it a distinct entity in its class.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

2-(2-chloro-4-methylphenyl)imino-N-(4-chlorophenyl)chromene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16Cl2N2O2/c1-14-6-11-20(19(25)12-14)27-23-18(13-15-4-2-3-5-21(15)29-23)22(28)26-17-9-7-16(24)8-10-17/h2-13H,1H3,(H,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKKRSRYKESFWBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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